molecular formula C13H9F3O B3090918 6-Trifluoromethylbiphenyl-3-ol CAS No. 1214364-82-5

6-Trifluoromethylbiphenyl-3-ol

Cat. No.: B3090918
CAS No.: 1214364-82-5
M. Wt: 238.20 g/mol
InChI Key: QSJSIWCZRMIOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethylbiphenyl-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylbiphenyl-3-ol typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the radical trifluoromethylation of biphenyl derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-free oxidative trifluoromethylation methods with reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has also been explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylbiphenyl-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylbiphenyl ketones or aldehydes.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 6-Trifluoromethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

6-Trifluoromethylbiphenyl-3-ol can be compared with other trifluoromethyl-substituted biphenyl compounds, such as:

  • 4-Trifluoromethylbiphenyl-2-ol
  • 2-Trifluoromethylbiphenyl-4-ol
  • 3-Trifluoromethylbiphenyl-5-ol

These compounds share similar structural features but differ in the position of the trifluoromethyl and hydroxyl groups, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

3-phenyl-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJSIWCZRMIOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280052
Record name 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214364-82-5
Record name 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214364-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)[1,1′-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.